9,13-Dimethylnonacosane
Description
Properties
CAS No. |
65820-61-3 |
|---|---|
Molecular Formula |
C31H64 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
9,13-dimethylnonacosane |
InChI |
InChI=1S/C31H64/c1-5-7-9-11-13-14-15-16-17-18-19-20-22-24-27-31(4)29-25-28-30(3)26-23-21-12-10-8-6-2/h30-31H,5-29H2,1-4H3 |
InChI Key |
IHFOKUGZVRWBAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCC |
Origin of Product |
United States |
Natural Occurrence and Distribution of 9,13 Dimethylnonacosane
Occurrence in Specific Plant Extracts (e.g., Rosmarinus officinalis)
A notable occurrence of 9,13-Dimethylnonacosane in the plant kingdom is in the ethanolic extract of Rosmarinus officinalis, commonly known as rosemary. acs.org A study analyzing the chemical constituents of this aromatic plant identified 9,13-Dimethylnonacosane as one of nineteen compounds present in the extract through gas chromatography-mass spectrometry (GC-MS). acs.org
The following table details the compounds identified alongside 9,13-Dimethylnonacosane in the ethanolic extract of Rosmarinus officinalis. acs.org
| Compound Name |
| Octacosanol |
| D-alpha-Tocopherol |
| 9,13-Dimethylnonacosane |
| n-Hentriacontane |
| 2-Pinene |
| L-Camphene |
| beta-Myrcene |
| n-Dotriacontane |
| beta-Amyrin |
| Lupeone |
| 1,8-Cineol |
| Alpha-Phellandrene |
| Limonene |
| Dolcymene |
| Alpha-Terpinene |
| Eugenol |
| Thymol |
| Carvacrol methyl ether |
| 3-Thujen-2-one |
Chemical Synthesis
A specific, detailed chemical synthesis pathway for 9,13-Dimethylnonacosane is not extensively documented in publicly available scientific literature. However, general methods for the synthesis of long-chain branched alkanes, particularly insect cuticular hydrocarbons, have been described. researchgate.netresearchgate.net These methods often involve the coupling of smaller alkyl chains through reactions such as Grignard reactions or Wittig reactions, followed by reduction steps to yield the final saturated hydrocarbon. The synthesis of related dimethyl-branched alkanes has been achieved for the purpose of structural confirmation and spectroscopic comparison with naturally occurring compounds. researchgate.netnih.gov
Ecological and Behavioral Functions of Cuticular Hydrocarbons Involving 9,13 Dimethylnonacosane
Interspecific and Intraspecific Chemical Communication
Cuticular hydrocarbons, including 9,13-Dimethylnonacosane, are lipids found on the surface of an insect's exoskeleton. mdpi.com While their primary function is to prevent desiccation, they have evolved to become crucial mediators of communication. uitm.edu.myfrontiersin.org These chemical signals, known as semiochemicals, are involved in both communication between individuals of the same species (intraspecific) and between different species (interspecific). scielo.brwikipedia.org
Species Recognition and Delimitation
The unique blend of CHCs on an insect's cuticle serves as a chemical fingerprint, allowing for species recognition and differentiation. uitm.edu.myusda.gov This chemical specificity is a valuable tool for taxonomists in distinguishing between closely related species. mdpi.comnih.gov
Studies on various insect groups have highlighted the role of specific dimethylalkanes, such as 9,13-Dimethylnonacosane, in this process. For instance, in bark beetles of the genus Dendroctonus, distinct mixtures of CHCs, including various dimethylalkanes, help differentiate between sibling species like D. ponderosae and D. jeffreyi. usda.gov Similarly, research on the Asian larch bark beetle, Ips subelongatus, has identified 9,13-Dimethylnonacosane as part of its CHC profile, which aids in distinguishing it from other bark beetle species. mdpi.comnih.gov The presence and relative abundance of such compounds contribute to a species-specific chemical signature. mdpi.comusda.gov
In the context of forensic entomology, the analysis of CHCs from the pupal exuviae of necrophagous flies has proven to be a reliable method for species identification. nih.gov While a study on six such species did not specifically list 9,13-Dimethylnonacosane as a key differentiator, it did identify other dimethylalkanes as part of a model for complete species separation, underscoring the importance of this class of compounds in species delimitation. uitm.edu.mynih.gov
The following table provides examples of insect species where 9,13-Dimethylnonacosane has been identified as a component of their cuticular hydrocarbon profile, contributing to their unique chemical signature for species recognition.
| Species | Family | Common Name | Role of 9,13-Dimethylnonacosane |
| Ips subelongatus mdpi.comnih.gov | Curculionidae | Asian Larch Bark Beetle | Component of species-specific CHC profile |
| Dendroctonus spp. usda.gov | Curculionidae | Bark Beetles | Part of a complex mixture for species differentiation |
| Camponotus floridanus plos.org | Formicidae | Florida Carpenter Ant | Component of the cuticular hydrocarbon profile |
| Polistes paulista scielo.brscielo.br | Vespidae | Social Wasp | Component of CHC profile, varying with environment |
Colony and Nestmate Recognition
In social insects, the ability to distinguish between nestmates and non-nestmates is crucial for maintaining colony integrity. frontiersin.org CHCs serve as a colony-specific odor that is learned by its members. frontiersin.org This "colony gestalt" is created through the exchange of hydrocarbons via grooming and food sharing (trophallaxis), resulting in a uniform chemical profile among nestmates. frontiersin.orgnih.gov
While direct experimental evidence pinpointing 9,13-Dimethylnonacosane as the sole recognition cue is often part of a more complex blend, its presence in the CHC profiles of social insects like the ant Camponotus floridanus and the social wasp Polistes paulista suggests its contribution to the colony's chemical signature. frontiersin.orgplos.orgscielo.br In P. paulista, the cuticular chemical composition, including 9,13-Dimethylnonacosane, was found to be affected by the level of human activity in their nesting sites, indicating that environmental factors can influence these chemical cues. scielo.brscielo.br
Research on the paper wasp Polistes dominulus has shown that differences in the relative proportions of various alkanes and monomethylalkanes can distinguish the foundress from her offspring, linking the CHC profile to the insect's social role and ovarian state. cbi-toulouse.fr This highlights the nuanced information that can be encoded within the CHC profile.
Individual Recognition and Status Signaling
Beyond species and colony identity, CHC profiles can convey information about an individual's sex, age, and physiological condition. uitm.edu.myresearchgate.net
Sexually dimorphic CHC profiles are common in the insect world and are thought to be the evolutionary precursor to the more complex chemical signaling seen in social insects. biologists.com These differences are often used for mate recognition. uni-regensburg.defrontiersin.org
In the ant genus Odontomachus, the cuticular lipid profiles of males are distinctly different from those of females, with males having higher relative abundances of certain alkanes, alkenes, and dienes. biologists.com A study on Odontomachus relictus identified 9,13-Dimethylnonacosane in the cuticular extracts of both queens and workers, with differing relative abundances, suggesting its potential role in caste and sex differentiation. biologists.com
The table below illustrates the differential presence of 9,13-Dimethylnonacosane in male and female insects of certain species.
| Species | Sex | Relative Abundance of 9,13-Dimethylnonacosane |
| Ips subelongatus mdpi.comnih.gov | Male | 0.8 ± 0.2% |
| Ips subelongatus mdpi.comnih.gov | Female | 1.1 ± 0.3% |
| Odontomachus relictus (Queen) biologists.com | Female | 0.3% (0.23, 0.42) |
| Odontomachus relictus (Worker) biologists.com | Female | 0.58% (0, 1.97) |
An insect's CHC profile is not static and can change throughout its life. uitm.edu.myresearchgate.net These age-related changes, or ontogenetic shifts, can be so predictable that they can be used to estimate the age of an insect, a technique of particular importance in forensic entomology. uitm.edu.myunimas.myresearchgate.net
Studies on blowflies have shown that the CHC profiles of larvae, pupae, and adults are distinct. researchgate.net Generally, younger stages have a higher proportion of shorter-chain hydrocarbons, which shifts towards longer-chain compounds as the insect matures. researchgate.net For example, research on the blowfly Chrysomya megacephala demonstrated that the relative abundance of certain CHCs, including the related compound 13,17-Dimethylnonacosane, changes predictably with pupal age. unimas.my While direct data on 9,13-Dimethylnonacosane's role in aging is specific to certain studies, the principle of age-dependent variation in dimethylalkanes is well-established.
The CHC profile can also signal an individual's physiological state, such as fertility or the presence of parasites. biologists.comu-tokyo.ac.jp For instance, in some ant species, the CHC profiles of reproductive queens differ from those of sterile workers. biologists.com
In cases of social parasitism, the parasite must often mimic the CHC profile of its host to be accepted into the colony. u-tokyo.ac.jp One fascinating example involves a parasitic wasp that, after initially mimicking the host's CHC profile, introduces a parasite-specific hydrocarbon, 9,15-dimethylnonacosane, to manipulate the nest's chemical environment. u-tokyo.ac.jp This suggests that compounds like dimethylnonacosanes can be used in complex chemical deception strategies.
Furthermore, the parasitic wasp Sphecophaga orientalis, a parasitoid of the Oriental hornet Vespa orientalis, exhibits a cuticular hydrocarbon profile that includes 13,15-dimethylnonacosane. mdpi.com This is seen as a case of "partial chemical mimicry" to avoid detection by the host. mdpi.com
Behavioral Cues in Parental and Maternal Care
In the ant Camponotus floridanus, queen-laid eggs are coated with a specific blend of surface hydrocarbons that signals her fertility and presence to the colony's workers. nih.govpnas.orgresearchgate.net This chemical message has a dual function: it suppresses the workers from laying their own eggs and enables them to identify and destroy any eggs laid by other workers, a behavior known as worker policing. pnas.orgresearchgate.net This ensures that the queen's offspring are cared for, maximizing her reproductive output and maintaining social order. The hydrocarbon profiles of queens and their eggs are qualitatively similar, and these complex blends contain numerous compounds, including various dimethylalkanes. nih.govpnas.org
Further highlighting the role of such compounds in reproductive contexts, studies on trap-jaw ants of the genus Odontomachus have identified 9,13-Dimethylnonacosane in the cuticular extracts of both queens and workers, the castes directly involved in brood care. biologists.com The presence and relative abundance of this and other hydrocarbons are integral to the chemical signals that maintain colony cohesion. biologists.com The exchange of these chemical cues is constant within a colony, allowing for the assessment of nestmate fertility status. nih.govbiologists.com
Environmental Interactions and Phenotypic Plasticity of Cuticular Hydrocarbon Profiles
The composition of an insect's CHC profile is not static; it is a dynamic feature influenced by a combination of genetic and environmental factors. scielo.brmdpi.com This phenotypic plasticity allows insects to adapt to changing local conditions, but also makes their chemical signals vulnerable to environmental disruption.
Influence of Anthropogenic Environmental Factors on Chemical Profiles
Human-induced environmental changes, or anthropization, can significantly alter the chemical profiles of insects. A study on three species of social wasps (Polistes versicolor, P. paulista, and P. occidentalis) found qualitative and quantitative variations in CHC composition between colonies located in more and less anthropized environments. scielo.brscielo.brscielo.br
For the species Polistes paulista, the compound 9,13-Dimethylnonacosane was one of eight CHCs found exclusively on individuals from colonies in more human-altered areas, being absent in those from less disturbed environments. scielo.br This suggests that factors prevalent in urban or agricultural landscapes, such as pollutants, altered food sources, or different microclimates, can directly impact the biosynthesis or acquisition of specific hydrocarbons. scielo.brscielo.br Such alterations to the chemical profile could have cascading effects on communication and nestmate recognition. scielo.br
Global climate change, another significant anthropogenic factor, is also known to affect insects profoundly. mdpi.comnih.gov As poikilothermic organisms, insects' physiology and population dynamics are tightly linked to temperature, which can influence CHC profiles by altering their composition to maintain optimal waterproofing at different thermal regimes. mdpi.comresearchgate.net
Table 1: Exclusive Cuticular Hydrocarbons in Polistes paulista from Different Environments This table presents data from a study on social wasps, showing compounds found only in either more or less human-impacted (anthropized) areas.
| Compound Name | Found Exclusively In |
| Octadecane | More Anthropized Environment |
| Nonadecane | More Anthropized Environment |
| Eicosane | More Anthropized Environment |
| Heneicosane | More Anthropized Environment |
| x-methylheneicosane | More Anthropized Environment |
| 9,13-Dimethylnonacosane | More Anthropized Environment |
| 11,15-Dimethylnonacosane | More Anthropized Environment |
| 11-Methylhentriacontane | More Anthropized Environment |
| 11-Methyltricosane | Less Anthropized Environment |
| Data sourced from Sguarizi-Antonio et al., 2022. scielo.br |
Effects of Dietary Composition and Nutritional Status
Diet is a well-established factor that can modify an insect's CHC profile. annualreviews.org The availability of different fatty acid precursors in food sources can lead to quantitative differences in the production of straight-chain and methyl-branched hydrocarbons. annualreviews.orgplos.org For instance, studies in Drosophila melanogaster demonstrated that diets rich in yeast or sugar drive CHC profiles in opposite directions, altering the prevalence of short-chain versus long-chain hydrocarbons. semanticscholar.org
While specific research detailing the effect of diet on 9,13-Dimethylnonacosane is limited, the general principle holds that nutritional intake influences the building blocks available for CHC biosynthesis. annualreviews.orgplos.org In some cases, hydrocarbons from prey items can even be directly acquired and incorporated into an insect's own cuticle, though the significance of this for colony recognition may be limited in natural settings. nih.gov Ovarian activity, which is linked to nutritional status, also correlates with CHC profiles in some ant species, underscoring the connection between diet, physiology, and chemical signaling. biologists.com
| Dietary Factor | Observed Effect on CHC Profile | Relevant Species Example |
| Host Plant | Can influence adult CHC profiles, affecting mate preference. | Mustard leaf beetle (Phaedon cochleariae) |
| Yeast-Rich Diet | Age-dependent increase in long-chain CHCs and decrease in short-chain CHCs. | Fruit fly (Drosophila melanogaster) |
| Sugar-Rich Diet | Increased prevalence of short-chain CHCs and decrease in long-chain CHCs. | Fruit fly (Drosophila melanogaster) |
| Prey Type | Can lead to the acquisition of prey hydrocarbons in a lab setting. | Argentine ant (Linepithema humile) |
| Data synthesized from multiple sources. annualreviews.orgsemanticscholar.orgnih.gov |
Social Environment Modulation of Chemical Signals
For social insects, the social environment is a primary force in shaping chemical signals. The identity of a colony is encoded in a shared chemical profile, often called the "colony odor." biologists.comusda.gov This collective odor is created and maintained through continuous social interactions, including physical contact, allogrooming (grooming of one individual by another), and trophallaxis (the mouth-to-mouth exchange of liquids). biologists.comusda.govelifesciences.org
Through these interactions, CHCs, including 9,13-Dimethylnonacosane where present, are constantly transferred and mixed among all colony members, from the queen to the workers and brood. biologists.comelifesciences.org This process homogenizes the individual chemical profiles into a group-specific signature. usda.gov The importance of this social modulation is demonstrated when colonies are artificially split; over time, the chemical profiles of the separated groups diverge, showing that continuous social contact is necessary to maintain the uniform colony signal. usda.gov
Furthermore, an individual's specific role or social status within the colony can lead to quantitative, though not typically qualitative, differences in their CHC profile. cbi-toulouse.fr For example, dominant females in some wasp species have different relative proportions of certain CHCs compared to subordinates, a difference that is regulated within the social context of the colony. cbi-toulouse.fr
Extraction and Sample Preparation Techniques
The initial and critical step in the analysis of 9,13-Dimethylnonacosane involves its extraction from the insect cuticle. The choice of extraction method is pivotal to ensure efficient recovery of the compound while minimizing the extraction of interfering substances.
Hexane (B92381) Extraction Protocols for Surface Lipids
Hexane is a widely utilized non-polar solvent for the extraction of cuticular hydrocarbons (CHCs), including 9,13-Dimethylnonacosane, from the surface of insects. nih.govresearchgate.netncsu.edu This method is favored because it effectively dissolves the surface lipids without significantly penetrating the insect's body and extracting internal lipids. ncsu.edu
The general protocol involves immersing whole insects or specific body parts in hexane for a defined period. nih.govapidologie.orgoup.com For instance, in the study of necrophagous flies, a single pupal exuvia was immersed in 2 ml of redistilled hexane for 15 minutes at room temperature. oup.com Similarly, for the analysis of cuticular lipids in the stingless bee Friesella schrottkyi, individual bee heads and bodies were extracted with hexane for 15 minutes. apidologie.org The duration of extraction can vary, with some protocols extending up to 48 hours to ensure complete extraction of CHCs. faunajournal.com
Following immersion, the hexane extract, which now contains the dissolved surface lipids, is carefully separated from the insect material. nih.gov To concentrate the CHCs, the solvent is often evaporated under a gentle stream of nitrogen. nih.govncsu.edu The resulting lipid extract is then redissolved in a small volume of fresh hexane, making it ready for subsequent chromatographic analysis. nih.govncsu.edu To further purify the hydrocarbon fraction and remove other lipid classes, the extract may be passed through a silica (B1680970) gel column, with the hydrocarbons being eluted with hexane. ncsu.edu
The effectiveness of hexane as a suitable solvent for cuticular extraction has been validated, demonstrating that it does not extract significant amounts of internal lipids, thus providing a clean sample of surface hydrocarbons. ncsu.edu
Solid-Phase Microextraction (SPME) for Volatile Profiles
Solid-Phase Microextraction (SPME) is a solvent-free extraction technique that is particularly useful for analyzing volatile and semi-volatile organic compounds. nih.govwiley.com In the context of insect chemical ecology, SPME, especially in its headspace (HS-SPME) configuration, is employed to sample the volatile compounds emitted by insects, which can include branched alkanes like 9,13-Dimethylnonacosane. nih.govmurdoch.edu.au
The SPME technique utilizes a fused-silica fiber coated with a stationary phase. This fiber is exposed to the headspace above the sample, where volatile analytes partition between the sample matrix and the fiber coating. murdoch.edu.au After an appropriate extraction time, the fiber is retracted and directly inserted into the injector of a gas chromatograph for thermal desorption and analysis. nih.govwiley.com
Different fiber coatings are available, and the choice depends on the polarity and volatility of the target analytes. For instance, a Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber has been found to be efficient for extracting a broad range of volatile compounds from wheat infested with stored-grain insects. murdoch.edu.au
To enhance the detection of volatile compounds in insects, a freeze-thaw sample preparation method can be applied prior to HS-SPME analysis. This involves freezing the insect samples and then thawing them, which has been shown to improve the release of volatile compounds. acs.org SPME is a sensitive and versatile technique that can provide a comprehensive profile of the volatile chemicals associated with an insect, facilitating the identification of semiochemicals. nih.govacs.org
Chromatographic and Spectrometric Analysis
Following extraction and sample preparation, the complex mixture of hydrocarbons is subjected to chromatographic separation and spectrometric detection to identify and quantify individual components like 9,13-Dimethylnonacosane.
Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrocarbon Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone analytical technique for the identification of cuticular hydrocarbons. nih.govresearchgate.netncsu.edu This powerful method combines the high-resolution separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.
In a typical GC-MS analysis, the hexane extract containing the CHCs is injected into the gas chromatograph. nih.govncsu.edu The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. nih.gov The column is coated with a stationary phase, and separation is achieved based on the differential partitioning of the compounds between the mobile gas phase and the stationary phase. Non-polar columns, such as those with a DB-5 or HP-1 stationary phase, are commonly used for hydrocarbon analysis. nih.govncsu.edu The oven temperature is programmed to increase gradually, which facilitates the elution of compounds with a wide range of boiling points. nih.gov
As each compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron impact (EI). researchgate.net The resulting charged molecules and their fragments are then separated by their mass-to-charge ratio (m/z) by a mass analyzer, and a mass spectrum is generated for each compound. uni-saarland.de The pattern of fragmentation is characteristic of the molecule's structure. libretexts.org
The identification of 9,13-Dimethylnonacosane is achieved by comparing its retention time and mass spectrum with those of authentic standards or with data from established mass spectral libraries such as the NIST library. faunajournal.com
Mass Spectral Interpretation and Structural Assignment
The mass spectrum of a branched alkane like 9,13-Dimethylnonacosane provides crucial information for its structural elucidation. biologists.com In electron impact mass spectrometry, the molecular ion (M+), which corresponds to the intact molecule with one electron removed, may be observed. uni-saarland.de For alkanes, the fragmentation pattern is characterized by clusters of peaks that are 14 mass units apart, corresponding to the loss of successive CH2 groups. libretexts.org
The key to identifying the positions of the methyl branches in dimethylalkanes lies in the analysis of the prominent fragment ions. biologists.com Cleavage of the carbon-carbon bonds adjacent to the branching points is favored, leading to the formation of more stable secondary carbocations. biologists.com By carefully examining the m/z values of these diagnostic fragment ions, the locations of the methyl groups on the nonacosane (B1205549) backbone can be determined. For example, in the mass spectrum of a dimethylnonacosane, fragment ions resulting from cleavage at the methyl-substituted carbons will be more abundant.
The combination of the molecular ion and the characteristic fragmentation pattern allows for the confident structural assignment of 9,13-Dimethylnonacosane. biologists.com
Retention Index Analysis for Compound Confirmation
Retention index (RI) analysis is a valuable tool used in conjunction with GC-MS to confirm the identity of a compound. unl.edunist.gov The retention index relates the retention time of an analyte to the retention times of a series of n-alkane standards. shimadzu.bemnstate.edu By converting retention times into a system of retention indices, the effects of variations in chromatographic conditions (e.g., column length, flow rate, temperature program) can be minimized, allowing for more reliable comparison of data between different analyses and laboratories. shimadzu.bechromatographyonline.com
The most common retention index system is the Kovats retention index, which is used for isothermal analyses. researchgate.net For temperature-programmed GC, the linear retention index (LRI) system, as defined by Van den Dool and Kratz, is typically used. chromatographyonline.comnist.gov In this system, the retention index of an n-alkane is defined as 100 times its carbon number. mnstate.edu The retention index of an unknown compound is then calculated by interpolation between the retention times of the n-alkanes that elute before and after it. shimadzu.be
By comparing the experimentally determined retention index of a peak with published RI values for known compounds, the identification of 9,13-Dimethylnonacosane can be further substantiated. unl.edunist.gov This is particularly useful for distinguishing between isomers that may have very similar mass spectra but different retention times. nist.gov The use of retention indices significantly improves the confidence in compound identification. shimadzu.be
| Parameter | Description |
| Compound Name | 9,13-Dimethylnonacosane |
| Molecular Formula | C31H64 |
| Primary Analytical Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Common Extraction Solvent | Hexane |
| Alternative Extraction Method | Solid-Phase Microextraction (SPME) |
| Confirmation Method | Retention Index (RI) Analysis |
Derivatization Techniques for Double Bond and Branch Point Elucidation (e.g., DMDS)
The precise structural identification of hydrocarbons, including the location of methyl branches in compounds like 9,13-Dimethylnonacosane, is primarily achieved through Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrometer bombards the molecule with electrons, causing it to break apart in a predictable manner. The resulting fragmentation pattern is characteristic of the molecule's structure. For methyl-branched alkanes, the key diagnostic ions are secondary cations formed by the cleavage of carbon-carbon bonds adjacent to the branch points. nih.gov The relative abundance of these fragments in the mass spectrum allows researchers to pinpoint the exact location of the methyl groups along the carbon backbone. nih.gov
While derivatization is a common strategy to enhance the analysis of certain molecules, its application varies depending on the functional groups present. shimadzu.com For instance, derivatization with dimethyl disulfide (DMDS) is a well-established method specifically used to determine the position of double bonds in unsaturated compounds like alkenes. researchgate.netnih.gov The DMDS reagent reacts with the double bond to form a stable adduct. When this adduct is analyzed by GC-MS, it produces characteristic fragmentation patterns that clearly indicate the original location of the double bond. researchgate.netnih.gov However, for saturated branched alkanes such as 9,13-Dimethylnonacosane, which lack double bonds, DMDS derivatization is not the standard procedure for locating the branch points. Instead, direct analysis of the mass spectral fragmentation of the underivatized alkane is the conventional and effective method. nih.govunl.edu
Other derivatization techniques, such as silylation, are employed for compounds containing polar functional groups like hydroxyl (-OH) or carboxyl (-COOH) groups. This process replaces active hydrogen atoms with a trimethylsilyl (B98337) (TMS) group, which reduces the compound's polarity and increases its volatility and thermal stability, making it more suitable for GC analysis. nih.govshimadzu.comchromatographyonline.com
Quantitative and Qualitative Profiling Methodologies
Profiling of cuticular hydrocarbons (CHCs), which includes 9,13-Dimethylnonacosane, involves both identifying the compounds present (qualitative analysis) and determining their respective amounts (quantitative analysis). These profiles are essential for understanding their biological roles.
Gas chromatography (GC) is the cornerstone for the quantitative analysis of 9,13-Dimethylnonacosane and other CHCs. After extracting the hydrocarbons from an organism, the sample is injected into the GC. The compounds are then separated based on their boiling points and interactions with the stationary phase inside a capillary column. shimadzu.com As each compound exits the column, it is detected, producing a peak on a chromatogram. royalsocietypublishing.org
The amount of each compound, including 9,13-Dimethylnonacosane, is determined by the area under its corresponding peak. royalsocietypublishing.org This can be expressed as a relative abundance, which is the percentage of one compound's peak area relative to the total peak area of all identified hydrocarbons. mdpi.com This approach provides a proportional profile of the CHC blend. For absolute quantification, a known amount of an internal standard (a compound not naturally present in the sample, such as n-dotriacontane) is added to the extract before analysis. royalsocietypublishing.org By comparing the peak area of 9,13-Dimethylnonacosane to the peak area of the internal standard, its precise concentration can be calculated. researchgate.net
Table 1: Example of Relative Abundance of Cuticular Hydrocarbons in Two Hypothetical Insect Populations This table is for illustrative purposes and does not represent actual experimental data.
| Compound | Population A (Relative Abundance %) | Population B (Relative Abundance %) |
|---|---|---|
| n-Heptacosane | 25.5 | 30.1 |
| 3-Methylheptacosane | 10.2 | 8.5 |
| n-Nonacosane | 15.8 | 18.2 |
| 9,13-Dimethylnonacosane | 5.1 | 1.2 |
| n-Hentriacontane | 12.4 | 15.0 |
The specific composition of CHCs, including the presence and relative abundance of isomers like 9,13-Dimethylnonacosane, can be highly specific to a particular insect species, subspecies, or even geographic population. mdpi.commdpi.com This chemical specificity allows certain compounds to be used as chemotaxonomic markers for identification. mdpi.comd-nb.info For example, research on various insects has shown that profiles of n-alkanes, alkenes, and methyl-branched hydrocarbons can reliably distinguish between closely related species. nih.govoup.com
A compound is considered a valuable chemotaxonomic marker if its presence, absence, or specific quantity is a consistent and unique characteristic of a particular group. mdpi.comnih.gov Studies have successfully used CHC profiles to differentiate species of flies, beetles, and wasps. mdpi.comoup.comoup.com For instance, a discriminant analysis of necrophagous flies identified specific compounds, including a dimethyl-nonacosane, as key variables for separating the six species studied. oup.com The stability of these hydrocarbon profiles makes them a useful taxonomic tool, especially when morphological identification is difficult, such as with pupal cases or insect fragments. nih.govnih.gov
Table 2: Examples of Cuticular Hydrocarbons Used as Chemotaxonomic Markers in Various Insect Species
| Insect Group | Marker Compound(s) | Reference |
|---|---|---|
| Pine Engraver Beetles (Ips subelongatus) | n-C25, 9-C27:1, n-C27, and 3-meC27 | mdpi.com |
| Flesh Flies (Sarcophagidae) | n-Heptacosane, n-Nonacosane, 3-Methylnonacosane | nih.gov |
| Necrophagous Flies | 7,11-dimethyl-nonacosane, 3-methyl-nonacosane | oup.com |
| Aphids | Species-specific sets of biomarkers identified via discriminant analysis | mdpi.comnih.gov |
Data Analysis and Statistical Approaches
Discriminant analysis is a powerful statistical tool used in chemotaxonomy to determine which chemical variables (such as the relative abundance of 9,13-Dimethylnonacosane) are most effective at distinguishing between two or more predefined groups (e.g., species or populations). oup.comresearchgate.net This method builds a predictive model to classify unknown samples into their respective groups based on their CHC profiles. mdpi.comnih.gov
For example, Canonical Analysis of Principal Coordinates (CAP) is a form of discriminant analysis that can identify key biomarkers from complex chemical data to reliably separate species. mdpi.com Researchers have used this approach to create a dichotomous key based on the presence or absence of specific compounds, allowing for rapid and accurate identification that overcomes the limitations of morphological methods. mdpi.comnih.gov Such models have proven successful in identifying different species of thrips and aphids based on their unique chemical signatures. nih.govresearchgate.net
Beyond species identification, CHC profiles can be used to infer evolutionary relationships, a field known as chemical phylogeny or chemotaxonomy. oup.com The underlying principle is that more closely related species will have more similar CHC profiles due to a shared genetic basis for hydrocarbon biosynthesis. oup.com
To conduct a phylogenetic analysis, the chemical data (e.g., the relative abundances of all CHCs, including 9,13-Dimethylnonacosane) are converted into a data matrix. mdpi.com This matrix is then used to calculate a measure of chemical "distance" or "similarity" between different species or populations. From these distance measures, a phylogenetic tree can be constructed that visually represents the inferred evolutionary relationships. nih.govresearchgate.net These chemically derived phylogenies are often compared with phylogenies constructed from genetic data (e.g., mitochondrial DNA sequences) to see if they show congruent patterns, thereby strengthening the evolutionary hypotheses. mdpi.comoup.com
Applications
Cellular and Tissue Localization of Cuticular Hydrocarbon Synthesis
The synthesis of cuticular hydrocarbons does not occur ubiquitously throughout the insect body but is localized to specific cells and tissues. Research has identified oenocytes, large secretory cells of ectodermal origin, as the primary site of CHC biosynthesis. biorxiv.orgnih.gov These cells are strategically located to facilitate the production and subsequent transport of these vital lipids.
In many insects, oenocytes are found closely associated with the epidermal cell layer of the integument. researchgate.netresearchgate.netnih.gov These specialized cells are rich in smooth endoplasmic reticulum and mitochondria, organelles essential for lipid synthesis. researchgate.netncsu.edu The close proximity of oenocytes to the epidermis is crucial for the eventual transport of the synthesized hydrocarbons to the cuticular surface. While oenocytes are the production factories, the epidermal cells are believed to play a role in the final transport and deposition of CHCs onto the epicuticle. researchgate.netresearchgate.net Genetic studies in Drosophila melanogaster have provided definitive evidence that adult oenocytes are required for the in vivo synthesis of cuticular hydrocarbons. nih.gov
Table 1: Cellular and Tissue Roles in Hydrocarbon Synthesis
| Cellular/Tissue Component | Primary Function in CHC Biosynthesis | Key Characteristics |
| Oenocytes | Primary site of de novo synthesis of long-chain fatty acids and hydrocarbons. biorxiv.orgresearchgate.netnih.gov | Large, secretory cells rich in smooth ER and mitochondria. researchgate.netncsu.edu |
| Epidermal Cells | Believed to facilitate the final transport and deposition of CHCs onto the epicuticle. researchgate.netresearchgate.net | Form the outer single-cell layer of the insect integument. |
| Peripheral Fat Body | Location of oenocytes in some species; likely involved in supplying lipid precursors. researchgate.netnih.govnih.gov | A major metabolic tissue involved in lipid synthesis and storage. biorxiv.org |
Precursor Incorporation and Chain Elongation Mechanisms
The construction of a complex molecule like 9,13-dimethylnonacosane from simple metabolic precursors is a stepwise process analogous to fatty acid synthesis, but with key modifications to introduce methyl branches at specific positions.
The carbon backbone of cuticular hydrocarbons is built through the elongation of fatty acyl-CoA molecules. nih.gov In the synthesis of straight-chain alkanes, this elongation occurs via the sequential addition of two-carbon units from malonyl-CoA. However, for methyl-branched alkanes, the process is modified. At specific points during chain elongation, a methylmalonyl-CoA unit is substituted for a malonyl-CoA unit. researchgate.netu-tokyo.ac.jp This substitution, catalyzed by the fatty acid synthase (FAS) complex, results in the introduction of a methyl group onto the growing acyl chain. pnas.org
For a dimethyl-branched alkane like 9,13-dimethylnonacosane, this process occurs twice at precise points in the elongation sequence to create the methyl groups at the C9 and C13 positions. The stereochemistry of the methyl branch is established during the reduction of an intermediate thioester by an enoyl-ACP reductase, a domain within the fatty acid synthase. pnas.org Due to the mechanism of the FAS system, methyl groups can typically only be added to every second carbon, which restricts the formation of adjacently methylated alkanes. biorxiv.orgbiorxiv.org
The crucial methylmalonyl-CoA units used to create branched alkanes are derived from several metabolic pathways. The specific precursors utilized can vary between insect species.
In many insects, including the German cockroach Blattella germanica, the branched-chain amino acids valine , isoleucine , and methionine serve as precursors for propionyl-CoA, which is then carboxylated to form methylmalonyl-CoA. researchgate.netu-tokyo.ac.jpncsu.eduncsu.edu Studies using isotopically labeled precursors have confirmed that the carbon skeleton of valine, for example, is directly incorporated as the methyl branch unit in hydrocarbon biosynthesis. ncsu.edu
In other insects, such as termites, which have high levels of vitamin B12, succinate is a key precursor. researchgate.netu-tokyo.ac.jp Succinate, an intermediate in the citric acid cycle, can be converted to propionyl-CoA and subsequently to methylmalonyl-CoA. ncsu.edu This pathway has also been shown to be active in B. germanica. ncsu.edu
Table 2: Precursors for Methyl-Branched Hydrocarbon Synthesis
| Precursor Molecule | Intermediate | Final Branching Unit | Relevant Insect Group Examples |
| Isoleucine | Propionyl-CoA | Methylmalonyl-CoA | German Cockroach (Blattella germanica) u-tokyo.ac.jpncsu.edu |
| Valine | Propionyl-CoA | Methylmalonyl-CoA | German Cockroach (Blattella germanica) u-tokyo.ac.jpncsu.edu |
| Methionine | Propionyl-CoA | Methylmalonyl-CoA | German Cockroach (Blattella germanica) u-tokyo.ac.jp |
| Succinate | Propionyl-CoA | Methylmalonyl-CoA | Termites, German Cockroach (Blattella germanica) u-tokyo.ac.jpncsu.edu |
Intracellular Transport and Deposition Mechanisms
Once synthesized within the oenocytes, the hydrophobic hydrocarbon molecules must be transported through the aqueous environment of the insect's circulatory system (hemolymph) to be deposited on the outer cuticle.
The prevailing model for this process involves a carrier protein. researchgate.netcambridge.org Newly synthesized hydrocarbons are released from the oenocytes and loaded onto a high-density lipoprotein called lipophorin , which is the primary lipid transport vehicle in the hemolymph. ncsu.eduresearchgate.netcambridge.orgpnas.org Lipophorin then shuttles the hydrocarbons via the hemolymph to the epidermal cells that underlie the entire cuticle. researchgate.netresearchgate.netresearchgate.net
The final steps of the journey—how the hydrocarbons are transferred from lipophorin to and across the epidermal cells, and then through the cuticular layers (likely via pore canals) to the epicuticular surface—are not yet fully understood. researchgate.netcambridge.orgpnas.org This transport system is highly selective, as some insects can direct specific hydrocarbons to particular locations, such as pheromone glands, while distributing others over the entire body surface. researchgate.netcambridge.org Studies have also shown that a significant pool of hydrocarbons is maintained internally within the hemolymph and fat body, suggesting this internal reservoir can be mobilized to replenish the external cuticular layer as needed. ncsu.educonicet.gov.ar
Hemolymph Lipophorin-Mediated Transport
The transport of hydrocarbons, including branched alkanes like 9,13-Dimethylnonacosane, from their site of synthesis to various target tissues within an insect's body is a critical process facilitated primarily by a specialized lipoprotein called lipophorin. researchgate.netncsu.edu Found circulating in the hemolymph, lipophorin acts as a reusable shuttle, binding to newly synthesized hydrocarbons and transporting them through the aqueous environment of the hemolymph. nih.govnih.gov
The synthesis of cuticular hydrocarbons occurs in specialized cells known as oenocytes, which may be associated with the epidermis or the peripheral fat body. researchgate.netnih.gov Once synthesized, these lipophilic compounds are loaded onto lipophorin. This process is essential because hydrocarbons are not soluble in the aqueous hemolymph. Lipophorin sequesters the hydrocarbons, enabling their transport to distant sites. researchgate.netnih.gov
Research has demonstrated that the hydrocarbon profile of the hemolymph closely mirrors that of the epicuticle, which suggests a common origin and a transport-mediated relationship. ncsu.edu In various insect species, including cockroaches and locusts, lipophorin has been shown to carry a significant load of hydrocarbons. nih.gov This transport system is not only crucial for the deposition of hydrocarbons onto the cuticle for waterproofing and communication but also for delivering them to other tissues, such as the ovaries. ncsu.eduncsu.edu The mechanism by which lipophorin acquires hydrocarbons from the oenocytes and subsequently delivers them to target cells is a complex process that is fundamental to insect physiology. researchgate.net
Ovarian Uptake and Embryonic Provisioning
A significant destination for hemolymph-transported hydrocarbons is the developing oocytes within the ovaries. ncsu.eduscispace.com In many insects, large quantities of hydrocarbons are accumulated in the ovaries, particularly during vitellogenesis (yolk formation), and are then incorporated into the developing eggs. ncsu.edu This process serves to provision the embryos with essential lipids that will be critical for their development and survival.
Studies on the German cockroach, Blattella germanica, have shown that ovarian uptake of hydrocarbons, including the native branched alkane [3H]3,11-dimethylnonacosane, is tightly correlated with the cycle of oocyte maturation. ncsu.edu The uptake is low in newly eclosed females, increases dramatically as the oocytes grow, peaks just before ovulation, and then declines sharply after the egg case (ootheca) is formed. ncsu.edu The hydrocarbons accumulated in the ovary are transferred to the ootheca upon oviposition, providing the eggs with a substantial lipid reserve. ncsu.edu
This maternal provisioning of hydrocarbons is crucial. The lipids serve as a vital energy source for the developing embryo and may also play a role in protecting the eggs from desiccation and microbial attack. ncsu.edu The transport of hydrocarbons to the ovaries is mediated by lipophorin, which delivers its lipid cargo to the surface of the oocytes for uptake. ncsu.edu This selective transport highlights the sophisticated regulatory mechanisms that govern lipid allocation within the insect body, ensuring that developing offspring are adequately supplied with the necessary resources.
Cuticular Surface Translocation Processes
Once transported via the hemolymph by lipophorin, hydrocarbons must be translocated to the outer surface of the cuticle, the epicuticle. researchgate.net This layer is the primary barrier against water loss and plays a role in chemical communication. nih.gov While the synthesis of hydrocarbons occurs in oenocytes, these cells may not be present in all parts of the body. nih.gov Therefore, a transport mechanism is necessary to ensure a uniform or, in some cases, a specific distribution of hydrocarbons across the entire cuticular surface. ncsu.edu
The prevailing model suggests that lipophorin transports hydrocarbons to the epidermal cells that lie beneath the cuticle. researchgate.net From the epidermal cells, the hydrocarbons must then traverse the cuticle to reach the surface. The exact mechanisms of this final translocation step are not fully understood. researchgate.netnih.gov Early theories proposed transport through pore canals, microscopic channels that extend through the cuticle. researchgate.net While this may play a role, the discovery of lipophorin-mediated transport from distant oenocytes has required a revision of this model. scispace.com
It is evident that the process is highly selective. For instance, some insects can selectively transport shorter-chain hydrocarbon pheromones to specific glands while distributing longer-chain hydrocarbons over the general body surface. researchgate.net This indicates a sophisticated sorting and delivery system at the level of the epidermal cells or the cuticle itself. scispace.com
Unresolved Mechanisms of Trans-Integumentary Movement
Despite significant advances in understanding hydrocarbon biosynthesis and hemolymph transport, the precise mechanisms by which these nonpolar molecules cross the integument—from the hemolymph to the epidermal cells and finally to the epicuticular surface—remain largely unresolved. researchgate.netnih.gov This trans-integumentary movement presents a significant biological challenge, as it involves the transport of hydrophobic lipids across aqueous cellular compartments and through the complex, multi-layered structure of the cuticle.
Several key questions remain unanswered. The mechanism of hydrocarbon uptake from lipophorin by the epidermal cells is not clear. researchgate.netnih.gov It is also not known how hydrocarbons are then moved across the apical membrane of the epidermal cells and through the procuticle and epicuticle. scispace.com The process appears to be highly regulated, allowing for the establishment of specific hydrocarbon profiles on the cuticle, which can vary with species, sex, and even social caste. researchgate.net The existence of specific binding proteins or transporters within the epidermal cells or the cuticle has been hypothesized but not yet definitively identified. Further research is needed to elucidate the molecular machinery that governs this crucial final step in the journey of cuticular hydrocarbons. scispace.com
Regulation of Hydrocarbon Biosynthesis
Endocrine Control Mechanisms (e.g., Juvenile Hormone Analogues)
The biosynthesis of cuticular hydrocarbons is under tight regulatory control, with hormones playing a central role in modulating the quantity and composition of these compounds. researchgate.netfrontiersin.org Juvenile hormone (JH), a key insect hormone that regulates development, reproduction, and behavior, has been shown to significantly influence hydrocarbon profiles. frontiersin.orgbiologists.com
In many social insects, such as wasps and termites, JH levels are correlated with reproductive status and social caste, and these differences are often reflected in the cuticular hydrocarbon profile, which can act as a signal of fertility or caste identity. researchgate.netfrontiersin.orgplos.org For example, treatment with juvenile hormone analogues, such as methoprene, can alter the hydrocarbon profile of workers to more closely resemble that of queens, suggesting that JH upregulates the production of certain hydrocarbons associated with fertility. plos.org Conversely, application of anti-JH compounds like precocene can have the opposite effect. biologists.complos.org
The influence of JH on hydrocarbon biosynthesis is thought to be mediated at the level of gene expression, where the hormone can regulate the transcription of enzymes involved in the fatty acid synthesis and elongation pathways that produce the hydrocarbon precursors. uni-regensburg.de This hormonal control allows the insect to adjust its chemical signature in response to developmental, physiological, and social cues. frontiersin.orgbiologists.com Other hormones, such as ecdysteroids, have also been implicated in the regulation of hydrocarbon chain length. scispace.com
| Hormone/Analogue | Observed Effect on Hydrocarbon Profile | Insect Group |
| Juvenile Hormone (JH) | Influences the abundance of fertility-linked hydrocarbons. plos.org Modulates chemical profiles in conjunction with social activities. biologists.com | Wasps, Termites, Bees researchgate.netfrontiersin.orgbiologists.com |
| Methoprene (JH Analogue) | Can alter worker hydrocarbon profiles to be more queen-like. plos.org | Wasps plos.org |
| Precocene (Anti-JH) | Can inhibit the production of certain hydrocarbons. biologists.complos.org | Wasps plos.org |
| Ecdysteroids | Implicated in modifying the chain lengths of cuticular hydrocarbons. scispace.com | Moths scispace.com |
Impact of Exogenous Compounds on Synthesis Pathways
The biosynthetic pathways of insect hydrocarbons can also be influenced by exogenous compounds from their environment, particularly from their diet. mdpi.com While insects synthesize the majority of their hydrocarbons de novo, the incorporation of plant-derived compounds or their precursors can occur. uni-regensburg.de The diet can influence the availability of certain amino acids that are precursors for the methyl groups in branched alkanes. mdpi.com
Furthermore, exposure to certain environmental chemicals can alter an insect's hydrocarbon profile. For example, some plant elicitors, which are compounds that induce a defense response in plants, can lead to changes in the volatile emissions of the plant, which may then be adsorbed onto the insect cuticle or potentially influence the insect's own synthesis pathways. uliege.be While direct evidence of exogenous compounds altering the internal biosynthetic machinery of hydrocarbons like 9,13-Dimethylnonacosane is an area of ongoing research, the close interaction between insects and their chemical environment suggests that such influences are plausible. The cuticular profile is not a static feature but is shaped by a combination of genetic predetermination, hormonal regulation, and environmental inputs. mdpi.com
Future Research Directions and Emerging Methodologies
Advanced Spectroscopic Techniques for Isomeric Discrimination and Structural Characterization
The precise structural elucidation of long-chain branched alkanes like 9,13-dimethylnonacosane presents a significant analytical challenge due to the vast number of possible isomers. Future research will increasingly rely on sophisticated spectroscopic methods to differentiate these closely related structures. While traditional gas chromatography-mass spectrometry (GC-MS) is a cornerstone for identifying hydrocarbon profiles, advanced techniques are needed for unambiguous isomeric assignment. mdpi.comusda.gov
One promising avenue is the application of two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, such as Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY). nih.gov This technique can provide detailed information about the connectivity of atoms within a molecule, helping to distinguish between different branching patterns. nih.gov For instance, the analysis of cross-peaks in 2D NMR spectra can differentiate between isomers with varying methyl group positions. nih.gov However, the complexity and overlapping signals in spectra of complex mixtures can make direct assignment of individual isomers difficult. acs.org To address this, computational prediction of NMR spectra for different isomers can be matched against experimental data to identify the most probable structures present in a mixture. acs.org
Furthermore, advancements in mass spectrometry, particularly techniques that provide more detailed fragmentation patterns, will be crucial. The development of methods to enhance the ionization of nonpolar molecules like alkanes for techniques such as HPLC-MS would also be a significant step forward. pnas.org The inherent chirality of most methyl-branched hydrocarbons, including the potential for multiple stereoisomers of 9,13-dimethylnonacosane, adds another layer of complexity. pnas.org Techniques capable of determining absolute stereochemistry, though currently challenging for alkanes due to their low specific rotations, will be essential for a complete structural characterization. pnas.org
Genetic and Genomic Approaches to Elucidate Biosynthetic Gene Clusters
Understanding the genetic basis of cuticular hydrocarbon (CHC) biosynthesis is fundamental to explaining the diversity of compounds like 9,13-dimethylnonacosane observed in nature. researchgate.netnih.gov Future research will focus on identifying the specific genes and gene clusters responsible for producing this and other methyl-branched alkanes.
Quantitative Trait Locus (QTL) mapping is a powerful tool for linking genetic variation to phenotypic differences in CHC profiles. researchgate.netnih.govnih.govbiorxiv.org By crossing individuals with different CHC profiles and analyzing the genomes of their offspring, researchers can pinpoint genomic regions associated with the production of specific hydrocarbons. researchgate.netnih.govnih.govbiorxiv.org Studies in parasitoid wasps of the genus Nasonia have successfully identified QTLs that co-localize with candidate genes for CHC biosynthesis, particularly for methyl-branched alkanes. researchgate.netnih.govnih.govbiorxiv.org
The biosynthesis of methyl-branched alkanes involves the incorporation of methylmalonyl-CoA units during fatty acid elongation. researchgate.net Identifying the specific elongases, reductases, and decarbonylases involved in the production of a C29 backbone with methyl groups at the 9 and 13 positions is a key objective. The P450 enzyme CYP4G1 has been identified as an oxidative decarbonylase in the final step of hydrocarbon biosynthesis in Drosophila melanogaster. pnas.org Future work will likely involve searching for orthologs of these genes in a wider range of species and functionally characterizing them to confirm their role in producing specific dimethylalkanes.
Genomic and transcriptomic analyses of oenocytes, the specialized insect cells responsible for CHC synthesis, will provide further insights into the regulatory networks governing hydrocarbon production. scienceopen.combiologists.com
Chemo-Ecological Modeling of Environmental Impacts on Cuticular Hydrocarbons
The composition of an insect's cuticular hydrocarbon profile, including the relative abundance of compounds like 9,13-dimethylnonacosane, is not static and can be influenced by various environmental factors. myrmecologicalnews.orgnih.gov Chemo-ecological modeling will be an increasingly important tool to predict how environmental changes will affect CHC profiles and, consequently, insect physiology and behavior.
Cuticular hydrocarbons play a crucial dual role in preventing desiccation and mediating chemical communication. scienceopen.commdpi.comannualreviews.org Environmental factors such as temperature, humidity, and diet can alter CHC profiles. myrmecologicalnews.orgmdpi.com For instance, changes in the environment can shift the balance between the production of different hydrocarbon classes to optimize desiccation resistance. scienceopen.commdpi.com
Models will need to integrate data on how specific environmental variables affect the expression of genes involved in CHC biosynthesis. These models can then predict shifts in the abundance of particular compounds, such as 9,13-dimethylnonacosane, under different climatic scenarios. This is particularly relevant in the context of global climate change, as alterations in CHC profiles could impact an insect's ability to survive in hotter, drier conditions and could also disrupt mating systems that rely on specific chemical cues. scienceopen.commdpi.com Furthermore, studies have shown that anthropogenic activities can alter the chemical profiles of social wasps, with some compounds, including 9,13-dimethylnonacosane, being exclusively detected in more anthropized environments. scielo.br
Synthetic Biology Applications for Controlled Production of Specific Isomers
The unique properties of branched-chain alkanes make them attractive targets for production as biofuels and other valuable chemicals. nih.govosti.govbiorxiv.org Synthetic biology offers the potential for the controlled production of specific isomers like 9,13-dimethylnonacosane in microbial systems. nih.govnih.gov
Metabolic engineering of microorganisms such as Escherichia coli and Saccharomyces cerevisiae provides a platform for producing fatty acid-derived chemicals. nih.gov By introducing and optimizing heterologous biosynthetic pathways, it is possible to direct the cell's metabolism towards the synthesis of specific long-chain branched alkanes. nih.govosti.gov This involves expressing genes that encode for the necessary enzymes, such as those from the fatty acid synthesis (FAS) pathway, which can be modified to incorporate branched-chain precursors. osti.govbiorxiv.org
Key steps in engineering a microbial host for 9,13-dimethylnonacosane production would include:
Introducing the capability to produce the correct long-chain fatty acid precursor with methyl branches at the appropriate positions. This involves the use of specific methyltransferases and elongases.
Expressing an efficient terminal enzyme, such as an aldehyde-deformylating oxygenase (ADO) or a P450 oxidative decarbonylase, to convert the fatty aldehyde precursor into the final alkane. pnas.orgresearchgate.net
Optimizing the metabolic flux towards the desired product to achieve high yields and titers. nih.gov
While challenges remain in achieving high-level production of these complex molecules, advances in synthetic biology tools, such as dynamic sensor-regulator systems and transporter engineering, are continually improving the feasibility of these approaches. nih.gov
Integration of Multi-Omics Data for Comprehensive Understanding of Hydrocarbon Systems
A holistic understanding of the role and regulation of 9,13-dimethylnonacosane requires the integration of data from multiple "omics" levels, including genomics, transcriptomics, proteomics, and metabolomics. nih.gov This systems-level approach can reveal the complex interplay of molecules that govern the biosynthesis and function of cuticular hydrocarbons. nih.gov
By combining different omics datasets, researchers can build more complete models of the biological systems underlying CHC production. For example:
Genomics can identify the genes potentially involved in biosynthesis. biorxiv.org
Transcriptomics can show which of these genes are actively expressed in oenocytes under different conditions. biorxiv.org
Proteomics can confirm the presence and abundance of the enzymes that carry out the biosynthetic reactions.
Metabolomics provides the direct measurement of the final CHC profile, including the abundance of 9,13-dimethylnonacosane. biorxiv.org
Integrating these datasets can help to bridge the gap from genotype to phenotype, providing a clearer picture of how genetic information flows to produce a specific chemical profile. nih.gov This approach has been used to identify genes associated with cuticular wax biogenesis in maize by integrating GWAS, TWAS, and metabolomic data. biorxiv.org Similar integrative multi-omic analyses in insects will be crucial for a comprehensive understanding of the regulation, evolution, and ecological significance of complex hydrocarbon profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
